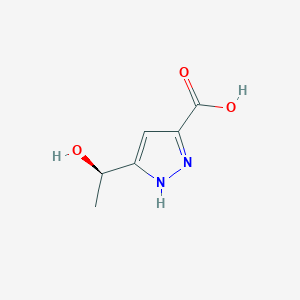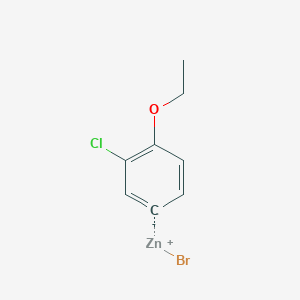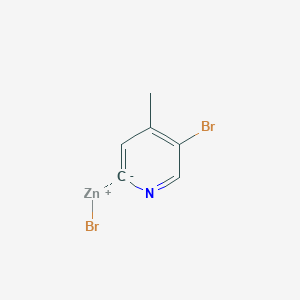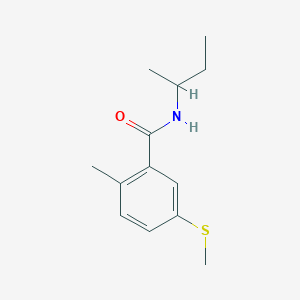
n-(Sec-butyl)-2-methyl-5-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a sec-butyl group, a methyl group, and a methylthio group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide can be achieved through various methods. One common approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent at 40°C for 24 hours . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that the compound may exert its effects through the deprotonative aroylation of methyl sulfides, promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This interaction leads to the formation of α-sulfenylated ketones, which may play a role in its biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-Butylbenzamide
- N-Methylbenzamide
- N-tert-Butylbenzamide
Uniqueness
N-(Sec-butyl)-2-methyl-5-(methylthio)benzamide is unique due to the presence of the sec-butyl and methylthio groups, which confer distinct chemical and biological properties compared to other benzamides
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
N-butan-2-yl-2-methyl-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H19NOS/c1-5-10(3)14-13(15)12-8-11(16-4)7-6-9(12)2/h6-8,10H,5H2,1-4H3,(H,14,15) |
InChI Key |
ANVOGQVICKIGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



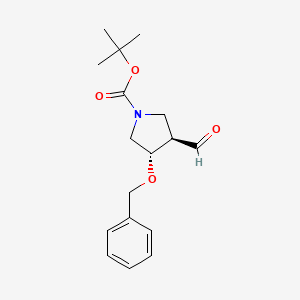
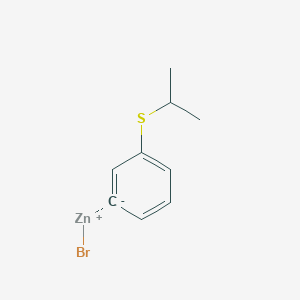
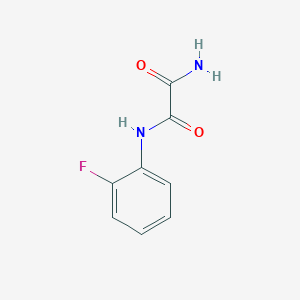

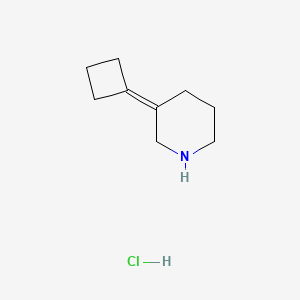
![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)

